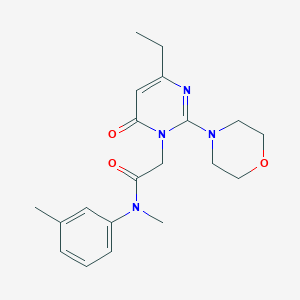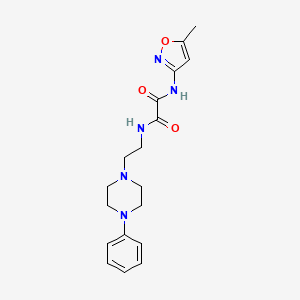![molecular formula C19H16F3NO2S B2504980 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 338416-32-3](/img/structure/B2504980.png)
2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole" is a pyrrole derivative characterized by the presence of a methylsulfonyl group attached to a phenyl ring and a trifluoromethyl group on another phenyl ring. Pyrrole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the introduction of substituents at specific positions on the pyridine ring to achieve optimal activity, as seen in the synthesis of compound 33 . Similarly, the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones involves a multicomponent reaction, indicating the potential complexity in synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their reactivity and interaction with biological targets. Quantum chemical calculations can reveal the existence of isomeric forms and the formation of intramolecular hydrogen bonds, which can influence the proton donating ability of the compounds . Additionally, molecular orbital calculations can provide insights into the electron density distribution and the stability of different substituents on the pyrrole ring .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including electrophilic substitutions, which are influenced by the electron-donating or withdrawing nature of the substituents . The presence of a phenylsulfonyl group can lead to regioselective addition reactions with nucleophiles, as demonstrated by the reactions of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene with different nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as acidity, vibrational frequencies, and molecular electrostatic potential, can be studied using spectroscopic methods and quantum mechanical calculations . These properties are essential for understanding the behavior of the compounds under different conditions and their potential interactions with biological systems.
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds with a pyrrole base, like the one mentioned, are often explored for their potential as pharmaceutical agents due to their structural similarity to biologically active molecules. For example, compounds with imidazole scaffolds, including pyrroles, are known as selective inhibitors of various enzymes, indicating their potential in drug development for treating conditions like inflammation and cancer (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Studies
Research on polyfluoroalkyl chemicals (PFAS), which share some structural elements with the compound , focuses on their environmental impact, degradation mechanisms, and removal methods. Studies have evaluated microbial degradation pathways and the fate of PFAS in environmental settings (Liu & Mejia Avendaño, 2013; Xiao, 2017). This research is crucial for understanding how to mitigate the environmental persistence of such compounds.
Material Science Applications
The development of dental adhesives and other polymer-based materials often involves the exploration of new monomers and initiators to improve performance. Research in this area has led to the synthesis of novel adhesive monomers that enhance bonding durability, indicating the potential utility of structurally similar compounds in creating new materials (Ikemura & Endo, 2010).
作用機序
Target of Action
The compound’s primary targets would likely be specific proteins or enzymes within the cell. The trifluoromethyl group is often used in medicinal chemistry to improve the potency, metabolic stability, and lipophilicity of drug candidates .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, compounds with a trifluoromethyl group have been found to have potential antiviral and antidepressant effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. The trifluoromethyl group can improve the metabolic stability of compounds .
特性
IUPAC Name |
2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c1-13-6-11-18(14-7-9-17(10-8-14)26(2,24)25)23(13)16-5-3-4-15(12-16)19(20,21)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJPWMATLWWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

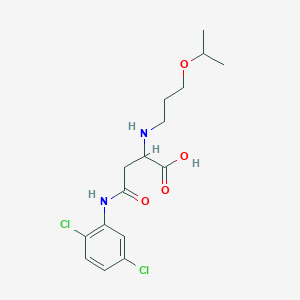
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

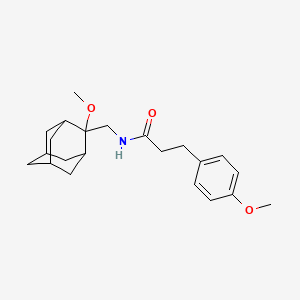
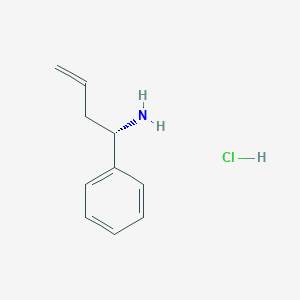
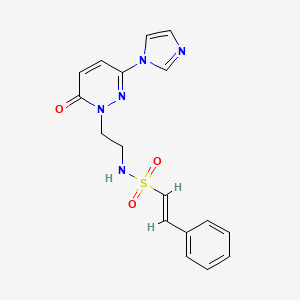
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)
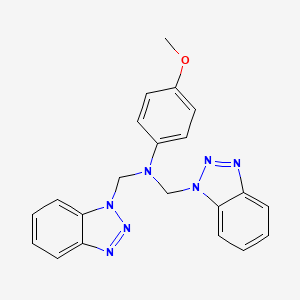
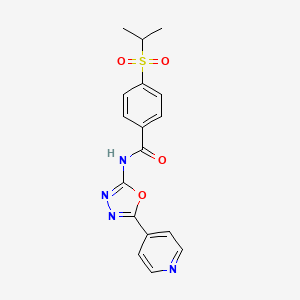
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
